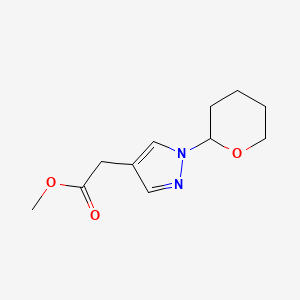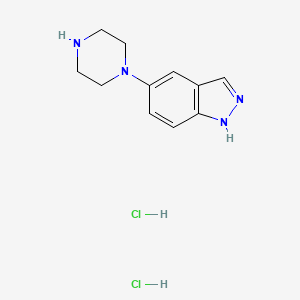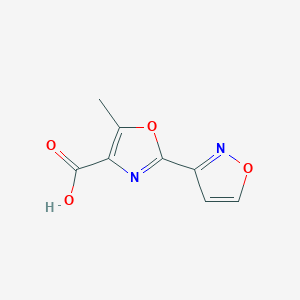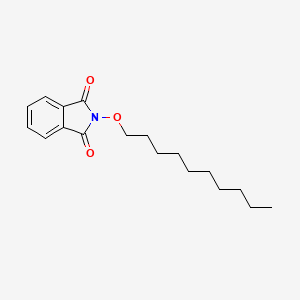
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes a methoxy group, a nitro group, and an indene-dione core
Méthodes De Préparation
The synthesis of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methoxyphenyl compounds followed by cyclization to form the indene-dione structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups, including the methoxy and nitro groups, play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
2-(4-Methoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione can be compared with similar compounds such as:
2-Methoxy-4-nitrophenyl isothiocyanate: This compound has a similar methoxy and nitro group but differs in its isothiocyanate functional group.
2-Methoxy-4-nitrophenyl isocyanate: Similar in structure but contains an isocyanate group instead of the indene-dione core.
Propriétés
Formule moléculaire |
C16H11NO5 |
|---|---|
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
2-(4-methoxy-2-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11NO5/c1-22-9-6-7-12(13(8-9)17(20)21)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
Clé InChI |
FTUDZHBYKDQSBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)





![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)

![3-Chlorothieno[3,2-c]pyridine](/img/structure/B13681386.png)

